N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine

Descripción general

Descripción

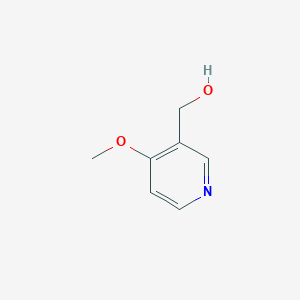

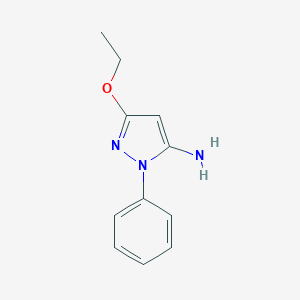

“N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine” is a chemical compound with the CAS Registry Number 112603-82-4 . It is also known by the equivalent terms SUAM 1221 or SUAM-1221 .

Synthesis Analysis

The synthesis of “N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine” and similar compounds often involves the use of pyrrolidine, a five-membered nitrogen heterocycle . Pyrrolidine is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthesis of the 4-[I 1 Clmethylamino derivative of N-{N-[4- (4-Aminophenyl)butyryl]-L-prolyl}pyrrolidine (SUAM-1221) has been described as a potential marker for prolyl endopeptidase for in vivo positron emission tomography studies .Molecular Structure Analysis

The molecular formula of “N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine” is C19H26N2O2 . Its molecular weight is 314.42 .Chemical Reactions Analysis

The pyrrolidine ring in “N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine” and its derivatives is often used in the development of biologically active compounds . The pyrrolidine ring allows efficient exploration of the pharmacophore space due to sp3-hybridization, contributes to the stereochemistry of the molecule, and increases three-dimensional coverage due to the non-planarity of the ring .Aplicaciones Científicas De Investigación

Catalytic Applications : It acts as a catalyst in organic reactions. For instance, it catalyzes the direct addition of alkyl methyl ketones to beta-silylmethylene malonate with high yield and excellent regio- and enantioselectivity (Chowdhury & Ghosh, 2009). Additionally, it is an efficient organocatalyst for the asymmetric Michael addition of cyclohexanone and cyclopentanone to α-nitrostyrenes (Singh et al., 2013).

Synthesis of Enantiomerically Pure Derivatives : This compound is useful in synthesizing enantiomerically pure pyrrolidine derivatives with high diastereoselectivities (over 90%) (Renaud & Seebach, 1986).

Memory Performance Applications : N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine inhibitors can partially revert memory performance deficits produced by scopolamine (Atack et al., 1991).

Prolyl Endopeptidase Inhibition : It is a potent inhibitor of prolyl endopeptidase (PEP) from various sources, including canine brain (Arai et al., 1993) and rat tissues (Venäläinen et al., 2006).

Radiochemical Applications : Its derivative, 4-[11C]methylamino derivative of N-α-N-[4-(4-Aminophenyl)butyryl]-L-prolyl-pyrrolidine (SUAM-1221), is a potential marker for prolyl endopeptidase in imaging studies (Dort et al., 1994).

Cancer Research : Functionalized pyrrolidines, which include derivatives of N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine, have the potential to inhibit the growth of tumor cells and display selectivity for tumor cells compared to normal cells (Fiaux et al., 2005).

Antibacterial and Antifungal Activities : Spirooxindole pyrrolidine derivatives, related to N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine, exhibited good in vitro antibacterial, antifungal, antimalarial, and antitubercular activities (Haddad et al., 2015).

Direcciones Futuras

“N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine” and similar compounds have potential applications in the field of medicine. For instance, the synthesis of the 4-[I 1 Clmethylamino derivative of N-{N-[4- (4-Aminophenyl)butyryl]-L-prolyl}pyrrolidine (SUAM-1221) has been described as a potential marker for prolyl endopeptidase for in vivo positron emission tomography studies . This suggests potential future directions in the development of new diagnostic tools.

Propiedades

IUPAC Name |

4-phenyl-1-[(2S)-2-(pyrrolidine-1-carbonyl)pyrrolidin-1-yl]butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26N2O2/c22-18(12-6-10-16-8-2-1-3-9-16)21-15-7-11-17(21)19(23)20-13-4-5-14-20/h1-3,8-9,17H,4-7,10-15H2/t17-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDRSLHFTJYMQIL-KRWDZBQOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40150119 | |

| Record name | N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine | |

CAS RN |

112603-82-4 | |

| Record name | N-(N-(Phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112603824 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(N-(phenyl)butyryl-L-prolyl)pyrrolidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40150119 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![6-Bromo-8-chloro-2H-benzo[B][1,4]oxazin-3(4H)-one](/img/structure/B38538.png)